N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
Description
N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom, a methyl group, and an ethoxymethylidene group attached to a phenyl ring, along with a butanamide backbone
Properties
CAS No. |
61643-80-9 |
|---|---|
Molecular Formula |
C14H16BrNO3 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
N-(5-bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C14H16BrNO3/c1-4-19-8-12(10(3)17)14(18)16-13-7-11(15)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,16,18) |
InChI Key |
AXZRVUOHDFGHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 2-methylphenyl, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position.
Amidation: The brominated product can then undergo amidation with 2-(ethoxymethylidene)-3-oxobutanoyl chloride in the presence of a base like triethylamine (TEA) to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-methylphenyl)-2-(methylidene)-3-oxobutanamide
- N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- N-(5-Bromo-2-ethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
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